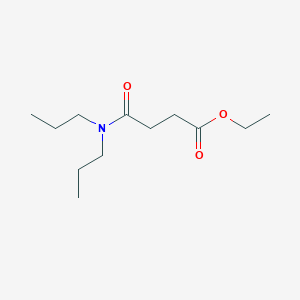

ethyl 4-(dipropylamino)-4-oxobutanoate

Description

Its structure combines ester and amide functionalities, making it a versatile intermediate in organic synthesis. Evidence suggests its utility in metathesis reactions, where it serves as a precursor for cyclic amines (e.g., pyrrolidine derivatives) via Grubbs catalyst-mediated cyclization .

Properties

CAS No. |

10143-31-4 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

ethyl 4-(dipropylamino)-4-oxobutanoate |

InChI |

InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3 |

InChI Key |

RKOVACICPIRRED-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)CCC(=O)OCC |

Canonical SMILES |

CCCN(CCC)C(=O)CCC(=O)OCC |

Other CAS No. |

10143-31-4 |

Synonyms |

N,N-Dipropylsuccinamidic acid ethyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinamic acid, N,N-dipropyl-, ethyl ester typically involves the esterification of succinic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of succinic anhydride with N,N-dipropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of succinamic acid, N,N-dipropyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(dipropylamino)-4-oxobutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield succinamic acid and ethanol.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Succinamic acid and ethanol.

Reduction: N,N-dipropyl-3-aminopropanoic acid.

Substitution: Various substituted succinamic acid derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of succinamic acid, N,N-dipropyl-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ester Group Variations

- Impact: Lower molecular weight (C11H21NO3 vs. Methyl esters generally exhibit higher volatility but lower solubility in polar solvents compared to ethyl esters .

Amide Group Variations

- Ethyl 4-(Diallylamino)-4-oxobutanoate (20): Structural Difference: Diallylamino group replaces dipropylamino.

Aromatic Substituents

- Ethyl 4-(1H-Indol-3-yl)-4-oxobutanoate (CAS 21859-98-3): Structural Difference: Indole ring replaces dipropylamino. This compound is 97% pure, suggesting stability under standard storage conditions .

- Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4): Structural Difference: Methoxyphenyl and additional keto group at position 2. Impact: The electron-donating methoxy group and conjugated diketone system may increase susceptibility to nucleophilic attack, altering reactivity in condensation or cyclization reactions .

Halogenated Derivatives

- Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-oxobutanoate (ECB): Structural Difference: Chloro and methoxy substituents on the phenyl ring. Solubility in water and ethanol makes it suitable for catalytic studies .

Bulkier Substituents

- Ethyl 4-Naphthalen-1-yl-4-oxobutanoate: Structural Difference: Naphthyl group replaces dipropylamino. Impact: Increased aromatic bulk reduces solubility in nonpolar solvents but may improve thermal stability.

Data Table: Key Analogues and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.